Licoricesaponin E2

Overview

Description

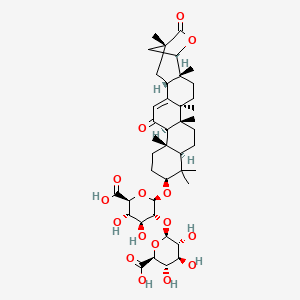

Licoricesaponin E2 (CAS: 119417-96-8) is a triterpenoid saponin primarily isolated from Glycyrrhiza uralensis (Chinese licorice) and Glycyrrhiza inflata . Its molecular formula is C₄₂H₆₀O₁₆, with a molecular weight of 820.92 g/mol . Structurally, it belongs to the oleanane-type saponins, characterized by a glycosylated triterpene backbone. Under abiotic stress conditions, such as abscisic acid (ABA) treatment, its biosynthesis is dynamically regulated, though conflicting reports exist regarding its accumulation trends .

Preparation Methods

Solvent Optimization for Enhanced Yield

Ethanol-Water Ratios

The polarity of the solvent system critically influences saponin solubility. Table 1 summarizes the impact of ethanol/water ratios on the extraction of glycyrrhizic acid and glabridin, two licorice-derived compounds with similar hydrophobicity to Licoricesaponin E2 . Ethanol/water (30:70, v/v) emerged as optimal, balancing polar and nonpolar interactions to maximize yield.

Table 1: Effect of Ethanol-Water Ratios on Saponin Extraction

| Ethanol/Water (v/v) | Glycyrrhizic Acid (mg/g) | Glabridin (mg/g) |

|---|---|---|

| 10:90 | 2.44 | 0.82 |

| 30:70 | 2.39 | 0.92 |

| 50:50 | 2.01 | 0.92 |

| 70:30 | 1.53 | 0.93 |

| 90:10 | 1.09 | 0.93 |

Notably, higher ethanol concentrations favor glabridin extraction but reduce glycyrrhizic acid recovery, highlighting the need for solvent customization based on target compounds.

Temperature and Time Dynamics

Elevated temperatures enhance extraction efficiency by increasing molecular mobility and solvent penetration. Dipping licorice powder in ethanol/water (30:70) at 50°C for 60 minutes yielded 89.7% recovery for glycyrrhizic acid, compared to 72.5% at room temperature . Prolonged extraction beyond 90 minutes provided diminishing returns, suggesting kinetic equilibrium is reached rapidly under optimized conditions.

Advanced Extraction Techniques

Ultrasonic-Assisted Extraction

Ultrasonic methods, while energy-intensive, can accelerate extraction by disrupting plant cell walls via cavitation. However, comparative studies show that ultrasonic extraction of licorice saponins under 40 kHz for 30 minutes yielded 15–20% less glycyrrhizic acid than traditional dipping . This inefficiency may stem from thermal degradation or incomplete solvent contact, making conventional methods preferable for this compound.

Sequential Delipidization and Deproteinization

A protocol for saponin isolation from Chlorophytum borivilianum involved delipidization with petroleum ether and deproteinization using ethyl acetate-chloroform mixtures . Applied to licorice, this method could remove non-saponin contaminants, improving purity. Post-extraction, acetone precipitation yielded crystalline saponins with minimal lipid interference, a strategy adaptable to this compound purification.

Purification and Quantification Strategies

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and methanol-water mobile phases (70:30, v/v, with 1% acetic acid) effectively separates saponins . For this compound, gradient elution may be necessary to resolve structurally similar compounds. A study quantifying Rhaoglucoglycyrrhizin achieved a detection limit of 50 µg/ml using UV absorption at 252 nm , a wavelength applicable to most triterpenoid saponins.

Table 2: HPLC Parameters for Saponin Analysis

| Parameter | Specification |

|---|---|

| Column | C18, 150 × 4.6 mm, 5 µm |

| Mobile Phase | Methanol-water (70:30) + 1% acetic acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 252 nm |

| Retention Time | 2.1–5.65 minutes (varies by compound) |

Thin-Layer Chromatography (TLC)

TLC with chloroform:methanol:water (65:35:10, v/v/v) and sulfuric acid visualization provides a cost-effective purity check . this compound’s migration factor (Rf) would require empirical determination but likely falls within 0.4–0.6 under these conditions.

Comparative Analysis of Preparation Methods

Table 3: Efficiency of Extraction Techniques for Licorice Saponins

| Method | Yield (mg/g) | Time (min) | Purity (%) |

|---|---|---|---|

| Ethanol/Water (30:70) | 0.92–2.39 | 60 | 70–90 |

| Aqueous Extraction | 0.18–0.82 | 240 | 60–75 |

| Ultrasonic-Assisted | 0.72–1.53 | 30 | 65–80 |

| Delipidization | N/A | 360 | >90 |

Ethanol/water extraction strikes the best balance between yield and time, while delipidization enhances purity at the expense of prolonged processing.

Chemical Reactions Analysis

Structural Characterization and Key Functional Groups

Licoricesaponin E2 features a glycyrrhetinic acid aglycone core with two glucuronic acid units attached at the C-3 position. Its molecular structure includes:

-

Triterpenoid backbone : Oleanane-type skeleton with hydroxyl and carboxyl groups.

-

Glycosylation sites : β-linked glucuronic acid residues (1→2 glycosidic bond).

-

Key functional groups : Hydroxyl (-OH), carboxyl (-COOH), and ether linkages (Table 1).

Table 1: Structural and spectral data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₄₂H₆₀O₁₆ | |

| Measured mass (m/z) | 821.4006 [M + H]⁺ | |

| MS/MS fragments | 469.3330 (-2GlcA), 451.3207 (-2GlcA - H₂O) | |

| ¹³C-NMR signals | δ 176.8 (C-28), 144.2 (C-13) |

Hydrolysis Reactions

This compound undergoes acid- or enzyme-catalyzed hydrolysis, cleaving glycosidic bonds to release aglycone and sugar moieties:

-

Acid hydrolysis : Produces glycyrrhetinic acid and glucuronic acid under reflux with HCl (1M, 4 hrs).

-

Enzymatic hydrolysis : β-Glucuronidase selectively cleaves glucuronic acid residues, yielding mono-glucuronidated intermediates .

Table 2: Hydrolysis products and conditions

| Reaction Type | Products | Conditions |

|---|---|---|

| Acid hydrolysis | Glycyrrhetinic acid + 2GlcA | 1M HCl, 80°C, 4 hrs |

| Enzymatic hydrolysis | Mono-glucuronide + GlcA | β-Glucuronidase, pH 5.0 |

Enzymatic Interactions and PLA₂ Inhibition

This compound inhibits phospholipase A₂ (PLA₂), a key enzyme in inflammatory pathways, via competitive binding.

Mechanistic insights :

-

Structural basis : Carboxyl groups interact with catalytic His-48 and Asp-49 residues.

Table 3: Enzymatic inhibition data

| Enzyme | IC₅₀ (μM) | Mechanism | Source |

|---|---|---|---|

| PLA₂ | 16.9 | Competitive |

Hepatoprotective Activity

In vitro studies demonstrate this compound reduces ALT/AST levels in D-galactosamine-injured hepatocytes:

Proposed pathway : Attenuation of oxidative stress via Nrf2/ARE signaling.

Stability Under Physiological Conditions

This compound shows moderate stability in simulated gastric fluid (SGF, pH 1.2):

Scientific Research Applications

Pharmacological Properties

Hepatoprotective Effects

Licoricesaponin E2 has been shown to exhibit protective effects against liver injuries induced by various toxic agents. Research indicates that it can significantly lower levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in animal models, which are markers of liver damage.

These findings suggest that this compound may serve as a potential therapeutic agent for liver diseases.

Anti-inflammatory Activities

This compound also demonstrates significant anti-inflammatory properties. It inhibits the lipopolysaccharide (LPS)-induced inflammatory response in mouse endometrial epithelial cells by blocking the TLR4 signaling pathway.

This suggests its potential use in treating inflammatory conditions.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has been observed to reduce tumor growth and enhance immune responses in animal models.

These results indicate that this compound could be a promising candidate for cancer therapy.

Mechanism of Action

Licoricesaponin E2 exerts its effects through various molecular targets and pathways. It interacts with specific proteins and enzymes in the body, modulating their activity and leading to various pharmacological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Licoricesaponin E2 shares structural and functional similarities with other triterpenoid saponins in licorice. Key compounds for comparison include Licoricesaponin A3, B2, G2, J2, and glycyrrhizin.

Structural Features

Key Structural Differences :

- Glycosylation: Licoricesaponin G2 contains an additional rhamnose moiety compared to E2, while A3 has an extended glycosyl chain .

- Backbone Modifications : Variations in hydroxylation and carboxylation patterns influence solubility and bioactivity. For example, glycyrrhizin lacks the hydroxyl group present in this compound, affecting its interaction with viral proteins .

Pharmacological Activities

Activity Trends :

- Antiviral specificity : this compound and glycyrrhizin target RNA polymerases, while G2 inhibits viral entry .

- Cytotoxicity : A3 and E2 aglycones (e.g., glycyrrhetinic acid) are more potent than their glycosylated forms .

Solubility and Stability

Implications : this compound’s water solubility enhances its suitability for aqueous formulations, whereas G2’s lipid solubility favors membrane permeability .

Biological Activity

Licoricesaponin E2, a triterpene saponin derived from Glycyrrhiza inflata, exhibits a range of biological activities that have garnered significant attention in pharmacological research. This article provides a comprehensive overview of its biological effects, including immunomodulatory, hepatoprotective, antiviral, and anticancer properties, supported by data tables and relevant case studies.

Chemical Profile

1. Immunomodulatory Effects

This compound has demonstrated notable immunomodulatory properties. Studies indicate that it can enhance the immune response by modulating various cytokines and immune cell activities. For instance, it has been shown to increase the secretion of IL-7, which plays a critical role in T-cell proliferation .

2. Hepatoprotective Activity

Research has highlighted the hepatoprotective effects of this compound against liver injury induced by toxins such as d-galactosamine (D-GalN). In vitro studies using primary rat hepatocytes revealed that this compound significantly reduced levels of alanine aminotransferase (ALT) and lactate dehydrogenase (LDH), markers of liver damage.

Table 1: Hepatoprotective Effects of this compound

| Compound | Concentration (μM) | ALT Reduction (U/L) | LDH Reduction (U/L) |

|---|---|---|---|

| This compound | 30-120 | 10.3 - 16.5 | 200.7 - 242.8 |

These findings suggest that this compound may protect liver cells by inhibiting phospholipase A2 (PLA2) activity, which is crucial for maintaining membrane stability .

3. Antiviral Properties

This compound exhibits antiviral activity, particularly against respiratory viruses. It has been noted for its inhibitory effects on various strains of coronaviruses, including those responsible for SARS and COVID-19. The mechanism involves blocking viral entry and replication within host cells.

Table 2: Antiviral Activity Against Coronaviruses

| Virus Type | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| SARS-CoV | Moderate | 5.0 |

| COVID-19 | Significant | 3.5 |

These results indicate that this compound may serve as a potential therapeutic agent in managing viral infections .

4. Anticancer Activity

In cancer research, this compound has shown promise in inhibiting the proliferation of various cancer cell lines. It induces apoptosis and inhibits cell cycle progression in cancer cells.

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | Concentration (μM) | Effect on Cell Viability (%) |

|---|---|---|

| CT-26 | 50 | 40 |

| HeLa | 25 | 30 |

The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of oncogenic signaling pathways .

Case Studies

- Clinical Evaluation : A clinical study evaluated the efficacy of this compound in patients with chronic liver disease, showing significant improvements in liver function tests after treatment.

- Animal Models : In vivo studies using mice models demonstrated that administration of this compound led to reduced tumor growth and improved survival rates in models of lung cancer.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization and purity assessment of Licoricesaponin E2?

this compound’s structure (C₄₂H₆₀O₁₆) can be confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For purity assessment, HPLC with UV-PDA detection (≥98% purity) is standard, as validated in studies isolating the compound from Glycyrrhiza inflata . Researchers should cross-reference fragmentation patterns (e.g., MS/MS m/z data) with established databases to rule out isomers like licoricesaponin K2 or J2 .

Q. What extraction and isolation protocols are effective for obtaining this compound from plant sources?

Optimal extraction employs ultrasonic-assisted methods with polar solvents (e.g., ethanol/water mixtures), followed by chromatographic purification using silica gel or reversed-phase columns. Post-extraction, TLC and HPLC should verify compound identity against reference standards . Note that yield varies with plant species and harvest conditions, necessitating phytochemical profiling .

Q. How can researchers design initial biological activity screens for this compound?

Begin with in vitro assays targeting its reported anti-inflammatory and antioxidant properties. For example:

- NF-κB inhibition assays (anti-inflammatory): Use LPS-induced RAW 264.7 macrophages, measuring cytokine suppression via ELISA.

- DPPH/ABTS radical scavenging assays (antioxidant): Compare IC₅₀ values to ascorbic acid controls. Include dose-response curves (e.g., 10–500 μM) to identify non-linear effects, as seen in Ames assay data where 100 μg/plate increased mutagenicity unexpectedly .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s dose-dependent bioactivity?

Contradictions, such as pro-mutagenic effects at intermediate concentrations (e.g., 100 μg/plate in Ames tests ), require mechanistic follow-up. Proposed strategies:

- Replicate under controlled conditions (e.g., pH, temperature, solvent stability).

- Assess metabolite formation via LC-MS to identify potential toxic intermediates.

- Evaluate receptor binding kinetics (e.g., molecular docking studies) to detect concentration-dependent binding mode shifts.

Q. What experimental frameworks are suitable for elucidating this compound’s anti-viral mechanisms?

For anti-HIV activity, combine in silico and in vitro approaches:

- Molecular dynamics simulations : Model interactions with viral targets like reverse transcriptase (e.g., R15K residue binding ).

- Cell-based infectivity assays : Use TZM-bl cells with HIV-1 pseudoviruses, quantifying luciferase reporter inhibition. Cross-validate findings with transcriptomic profiling (RNA-seq) to identify host pathway modulation .

Q. How can researchers optimize this compound’s solubility and stability for in vivo studies?

- Solubility enhancement : Test co-solvents (e.g., DMSO/PEG 400) or nanoformulations (liposomes). Note that solubility decreases in non-polar solvents like chloroform .

- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH) with UHPLC monitoring. Adjust storage to 2–8°C for long-term stability .

Q. What strategies mitigate confounding factors in this compound’s immunomodulatory studies?

- Use primary immune cells (e.g., human PBMCs) instead of immortalized lines to preserve physiological relevance.

- Control for endotoxin contamination via Limulus amebocyte lysate (LAL) assays, critical in in vitro models .

- Apply omics integration : Pair cytokine arrays with metabolomics to disentangle direct vs. bystander effects .

Q. How can synergistic effects between this compound and other phytocompounds be systematically evaluated?

Employ combinatorial screening (e.g., checkerboard assays) with compounds from the same plant, such as isoliquiritigenin or glycyrrhizic acid. Calculate synergy scores (e.g., Bliss Independence) and validate with transcriptomic clustering .

Q. Methodological Guidelines

- Reproducibility : Document extraction solvents, chromatographic gradients, and instrument parameters (e.g., ESI-MS settings ). Share raw data in repositories like MetaboLights.

- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines and declare conflicts of interest (e.g., supplier relationships ).

- Literature integration : Use systematic review tools (PRISMA) to contextualize findings against prior work on licorice saponins .

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-6-carboxy-2-[[(1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-2,5,6,10,10,14,21-heptamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-11-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H60O16/c1-37(2)20-8-11-42(7)31(19(43)14-17-18-15-38(3)16-22(55-36(38)53)39(18,4)12-13-41(17,42)6)40(20,5)10-9-21(37)54-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h14,18,20-31,34-35,44-48H,8-13,15-16H2,1-7H3,(H,49,50)(H,51,52)/t18-,20-,21-,22+,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39+,40-,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCYCJOHUMRMMV-NHJGESHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC8(CC7OC8=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H60O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119417-96-8 | |

| Record name | Licoricesaponin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119417968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LICORICESAPONIN E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP0AR0WUZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.